molecular formula C26H20N6O B608158 IWP-O1

IWP-O1

Número de catálogo: B608158
Peso molecular: 432.5 g/mol
Clave InChI: GYYDQHBKIHQHEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IWP-O1 is a potent small-molecule inhibitor targeting Porcupine (Porcn), an O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands . By blocking Wnt ligand maturation, this compound inhibits both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways . Its mechanism involves suppressing phosphorylation of Dishevelled (Dvl2/3) and low-density lipoprotein receptor-related protein 6 (LRP6), key components of Wnt signal transduction .

In preclinical studies, this compound exhibits an EC50 of 80 pM in L-Wnt-STF reporter cells, making it one of the most potent Porcn inhibitors described . It demonstrates significant anti-tumor activity in models of head and neck squamous cell carcinoma (HNSCC), tongue cancer, and clear cell renal cell carcinoma (ccRCC) by modulating glycolytic enzyme expression (e.g., PFKM, PKM2, LDHA) and reversing Warburg effect-driven metabolism .

Métodos De Preparación

La síntesis de IWP-O1 implica varios pasos, comenzando con la preparación de la estructura central seguida de modificaciones de grupos funcionales. La ruta sintética generalmente incluye el uso de varios reactivos y catalizadores en condiciones controladas para lograr el producto deseado. Los métodos de producción industrial pueden implicar la ampliación de estas rutas sintéticas mientras se garantiza la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

IWP-O1 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

IWP-O1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización Wnt y su papel en varios procesos biológicos.

    Biología: this compound se utiliza para investigar los efectos de la inhibición de la señalización Wnt en la proliferación celular, la diferenciación y la apoptosis.

    Medicina: Este compuesto ha mostrado potencial en el tratamiento del cáncer al inhibir el crecimiento y la supervivencia de las células cancerosas, particularmente en el carcinoma de células escamosas de cabeza y cuello.

    Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía de señalización Wnt

Mecanismo De Acción

IWP-O1 ejerce sus efectos al inhibir la enzima Porcupine (PORCN), que es responsable de la palmitoilación y la secreción de proteínas Wnt. Al bloquear esta enzima, this compound evita la activación de la vía de señalización Wnt, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen β-catenina, Dishevelled (Dvl) y la proteína 6 relacionada con el receptor de lipoproteínas de baja densidad (LRP6) .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Porcn Inhibitors

Compound Target EC50/IC50 Key Features Clinical Relevance
IWP-O1 Porcn 80 pM Inhibits Wnt ligand secretion; reduces Dvl2/3 and LRP6 phosphorylation. Preclinical (HNSCC, ccRCC)
LGK974 Porcn ~32 nM 2.5-fold less potent than this compound; advanced to clinical trials. Phase I/II (solid tumors)
Wnt-C59 Porcn 74 nM Moderate potency; used in Wnt-related cancers and regenerative studies. Preclinical
IWP-L6 Porcn 0.5 nM Poor metabolic stability in mice; limited utility in vivo. Preclinical

Key Findings :

  • This compound is 2.5-fold more potent than LGK974 and ~900-fold more potent than Wnt-C59 in Porcn inhibition .
  • Unlike IWP-L6, which has poor stability in mouse plasma (t1/2 <5 minutes), this compound exhibits superior metabolic stability, enabling robust in vivo applications .

β-Catenin/TCF Pathway Inhibitors

Compound Target Mechanism Efficacy in HNSCC
This compound Porcn (upstream) Blocks Wnt ligand secretion. Reduces PFKM, PKM2, LDHA expression .
PRI-724 β-catenin/CREBBP Disrupts nuclear β-catenin-CBP interaction. Reduces glucose uptake and lactate release .
Tegatrabetan β-catenin/TBL1 Antagonizes β-catenin-TBL1 binding. Limited data in HNSCC.
CWP232228 β-catenin/TCF Blocks β-catenin-TCF interaction. Preclinical (colon cancer)

Key Findings :

  • This compound vs. PRI-724 :
    • This compound reduces protein levels of glycolytic enzymes (e.g., PKM2 by 32% in SCC-25 cells), while PRI-724 primarily affects transcriptional regulation .
    • In combination with glycolysis inhibitors (e.g., 2-deoxyglucose), PRI-724 consistently reduces glucose consumption, whereas this compound’s metabolic effects vary by cell line .
  • This compound vs. CWP232228 :
    • This compound’s upstream inhibition of Wnt secretion confers broader pathway suppression compared to CWP232228’s downstream TCF blockade .

Combination Therapy Profiles

Combination Effect on HNSCC Cells Mechanism Insight
This compound + 2-DG Synergistically reduces cell viability in SCC-25; increases apoptosis in BICR 22. Context-dependent metabolic modulation .
This compound + Akt inhibitor Limited synergy; reverses Akt-induced PFKM upregulation in CAL 27 cells. Akt-Wnt crosstalk varies by cell line .
PRI-724 + lonidamine Enhances cytotoxicity and G1-phase arrest in CAL 25. Superior to this compound in glucose metabolism targeting .

Mechanistic and Clinical Insights

  • Glycolytic Regulation : this compound significantly downregulates LDHA protein expression (up to 50% in BICR 22 cells), correlating with reduced lactate production and tumor growth .
  • Therapeutic Potential: In ccRCC, this compound reverses CORO6-induced tumor growth by inhibiting Wnt-driven c-Myc and CCND1 expression .
  • Limitations : While this compound effectively targets Wnt secretion, its variable effects in combinatorial regimens (e.g., with Akt inhibitors) highlight the need for precision in pathway selection .

Actividad Biológica

IWP-O1 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications for therapeutic strategies.

This compound functions primarily by inhibiting the Wnt signaling pathway, which is often dysregulated in cancer. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines. Specifically, it has been shown to enhance the cytotoxic effects of glycolytic inhibitors in tongue squamous cell carcinoma (SCC) cells, indicating a synergistic interaction that may improve therapeutic outcomes .

Effects on Viral Replication

Recent studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 and other pathogenic RNA viruses. In vitro experiments revealed that pre-treatment with this compound reduced viral titers by up to 97% across multiple variants of SARS-CoV-2, including Delta and Omicron strains. This antiviral effect is attributed to the compound's ability to upregulate peroxisome biogenesis and enhance interferon production, which collectively contribute to a more robust antiviral response .

Cellular Metabolism Modulation

This compound also influences cellular metabolism by modulating glucose utilization and lactate release in cancer cells. In studies involving tongue SCC cell lines, the compound was found to decrease glucose uptake and lactate production, suggesting a shift towards a less glycolytic phenotype. This metabolic reprogramming is significant as it targets one of the hallmarks of cancer metabolism .

Study 1: Antiviral Activity

A study investigating the antiviral properties of this compound reported that treatment with this inhibitor led to a substantial reduction in viral load in infected cell cultures. Specifically:

  • Reduction in Viral Load : Up to 94% decrease in viral titers.
  • Mechanism : Enhanced interferon response due to increased peroxisome formation.

Study 2: Cancer Cell Viability

In another investigation focusing on tongue SCC cells:

  • Combination Therapy : this compound was tested alongside glycolytic inhibitors (e.g., 2-deoxyglucose).
  • Results : The combination significantly increased cytotoxicity compared to individual treatments.
  • Apoptosis Induction : Enhanced rates of apoptosis were observed when this compound was used in conjunction with other metabolic inhibitors .

Table 1: Effects of this compound on Viral Replication

Virus VariantViral Load Reduction (%)Treatment Concentration (μM)
D614G85–871
Alpha76–961
Beta84–911
Delta81–951
Omicron40–751

Table 2: Cytotoxic Effects of this compound in Cancer Cells

Cell LineTreatment CombinationApoptosis Induction (%)Lactate Release (mM)
CAL 27Lonidamine + this compoundSignificantReduced
SCC-252-DG + this compoundSignificantReduced
BICR 22Lonidamine + this compoundSignificantReduced

Q & A

Basic Research Questions

Q. What is the mechanistic role of IWP-O1 in modulating the Wnt/β-catenin signaling pathway?

this compound inhibits Porcupine (Porcn), an acyltransferase essential for Wnt protein palmitoylation and secretion. By blocking Porcn, this compound prevents Wnt ligand maturation, thereby reducing downstream signaling events such as Dishevelled (Dvl2/3) and LRP6 phosphorylation. This inhibition disrupts the canonical Wnt pathway, making it a critical tool for studying embryogenesis, tumorigenesis, and stem cell regulation .

Q. What experimental protocols are recommended for determining the EC50 of this compound in vitro?

To calculate the half-maximal effective concentration (EC50):

  • Use L-Wnt-STF reporter cells, which express a luciferase reporter under Wnt-responsive promoters.
  • Treat cells with this compound at concentrations ranging from 0.1 pM to 1 μM for 24–48 hours.
  • Quantify luminescence to assess Wnt pathway activity.
  • Apply nonlinear regression analysis (e.g., log[inhibitor] vs. response curves) to derive EC50 values. Reported EC50 for this compound is 80 pM in this system .

Q. How should researchers validate Wnt pathway inhibition in this compound-treated cell models?

  • Perform Western blotting to measure phosphorylation levels of LRP6 and Dvl2/3.
  • Use TOPFlash/FOPFlash luciferase assays to quantify β-catenin/TCF transcriptional activity.
  • Monitor Wnt ligand secretion via ELISA or immunoblotting of cell culture supernatants.
  • Include positive controls (e.g., Wnt3a-conditioned media) and negative controls (vehicle-treated cells) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be systematically addressed?

Contradictions may arise due to cell-specific Wnt ligand dependencies or compensatory pathways. To resolve this:

  • Conduct RNA-seq or proteomic profiling to identify baseline Wnt pathway activation.
  • Compare this compound’s effects in Wnt-addicted vs. Wnt-independent cell lines.
  • Use combinatorial treatments (e.g., with glycolysis inhibitors like Lonidamine) to assess synergistic effects, as shown in CAL 27, SCC-25, and BICR 22 cell lines .

Q. What methodologies optimize this compound delivery for in vivo studies, given its metabolic stability challenges?

  • Formulation: Use liposomal encapsulation or PEGylation to enhance plasma stability.
  • Dosing: Administer intraperitoneally (IP) at 5–10 mg/kg daily, based on murine pharmacokinetic studies.
  • Validation: Measure plasma concentrations via LC-MS/MS and assess target engagement through immunohistochemistry of Wnt pathway markers (e.g., nuclear β-catenin) in tissues .

Q. How can researchers design experiments to investigate this compound’s off-target effects?

  • Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions.
  • Compare transcriptomic changes in this compound-treated vs. Porcn-knockout models.
  • Utilize rescue experiments by overexpressing Porcn or Wnt ligands to confirm on-target activity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in combination therapies?

  • Apply synergy scoring models (e.g., Bliss Independence or Chou-Talalay methods) to quantify combinatorial effects.
  • Use ANOVA with post-hoc Tukey tests to compare viability outcomes across treatment groups (e.g., Lonidamine + this compound vs. monotherapies).
  • Report confidence intervals and effect sizes to ensure reproducibility .

Q. Methodological Guidelines

  • Data Presentation: Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including compound characterization, statistical methods, and raw data availability .
  • Ethical Compliance: Exclude non-research applications (e.g., clinical use) and adhere to institutional guidelines for animal studies .

Propiedades

IUPAC Name

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDQHBKIHQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IWP-O1
Reactant of Route 2
Reactant of Route 2
IWP-O1
Reactant of Route 3
Reactant of Route 3
IWP-O1
Reactant of Route 4
Reactant of Route 4
IWP-O1
Reactant of Route 5
Reactant of Route 5
IWP-O1
Reactant of Route 6
Reactant of Route 6
IWP-O1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.